1-(1-trityl-1H-imidazol-4-yl)ethanone
Description
Naming and Systematic Nomenclature of 1-(1-Trityl-1H-Imidazol-4-yl)ethanone
The systematic name for this compound, this compound, is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecular structure:
ethanone (B97240) : Indicates a two-carbon ketone, with the carbonyl group being the principal functional group.
1-(...)-yl : Specifies that the ethanone moiety is attached at the first carbon to a larger group.
imidazol-4-yl : Denotes that the point of attachment to the ethanone is the fourth position of an imidazole (B134444) ring.
1-trityl-1H- : Signifies that a trityl (triphenylmethyl) group is attached to the nitrogen atom at the first position of the imidazole ring. The '1H' indicates the position of the single hydrogen atom on the nitrogen in the parent imidazole ring before substitution.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 116795-55-2 |
| Molecular Formula | C24H20N2O |
| Molecular Weight | 352.43 g/mol |
Fundamental Significance of the Imidazole Heterocycle in Contemporary Organic Chemistry
The imidazole ring is a cornerstone of heterocyclic chemistry, owing to its presence in a vast array of biologically active molecules and its versatile reactivity. researchgate.net This aromatic heterocycle is a key structural motif in natural products, pharmaceuticals, and functional materials. Its significance stems from several key properties:
Aromaticity and Stability : The imidazole ring is aromatic, which confers significant thermodynamic stability.
Amphoteric Nature : Imidazole can act as both a weak acid and a weak base, allowing it to participate in a variety of acid-base catalyzed reactions.
Coordination Chemistry : The nitrogen atoms of the imidazole ring can coordinate to metal ions, making it a crucial ligand in bioinorganic chemistry and catalysis.
Biological Activity : The imidazole moiety is a core component of the essential amino acid histidine, the neurotransmitter histamine, and numerous antifungal drugs.
The inherent reactivity of the imidazole ring allows for functionalization at its various carbon and nitrogen positions, making it a versatile scaffold for the construction of complex molecular architectures.
Strategic Role of the Trityl Protecting Group in Imidazole Chemistry Research
In the multi-step synthesis of complex molecules containing an imidazole ring, it is often necessary to temporarily block one of the reactive nitrogen atoms to prevent unwanted side reactions. The trityl (triphenylmethyl, Tr) group serves as an effective protecting group for this purpose. total-synthesis.com
The strategic utility of the trityl group in this context is multifaceted:
Steric Hindrance : The three phenyl rings of the trityl group provide substantial steric bulk, which effectively shields the protected nitrogen atom from attack by various reagents. total-synthesis.com
Acid Lability : The trityl group is readily cleaved under acidic conditions, which allows for its removal at a desired stage of the synthesis without affecting other, more robust protecting groups. total-synthesis.com This orthogonality is a critical aspect of modern protecting group strategy.
Increased Solubility : The lipophilic nature of the trityl group can enhance the solubility of the protected imidazole derivative in organic solvents, facilitating reaction work-up and purification.
The synthesis of this compound likely involves the initial preparation of 4-acetyl-1H-imidazole, followed by the introduction of the trityl group via reaction with trityl chloride in the presence of a base. This protection step is crucial for subsequent chemical transformations where the N-H proton of the imidazole could interfere.
Overview of Current Academic Research Trajectories Involving this compound
Aldol Condensations : The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in aldol reactions to form carbon-carbon bonds.
Reductions : The ketone can be reduced to a secondary alcohol, which can be further functionalized.
Oxidations : The acetyl group could potentially be oxidized to a carboxylic acid derivative.
Formation of Heterocycles : The acetyl group can serve as a precursor for the construction of other heterocyclic rings fused to the imidazole core.
Given that the imidazole scaffold is a well-established pharmacophore in many drug classes, it is highly probable that this compound is utilized in the synthesis of novel therapeutic agents. For instance, substituted imidazoles are known to be potent and selective ligands for various receptors, and this compound would be a valuable building block for creating libraries of such molecules for drug discovery programs. The deprotection of the trityl group at a later stage would then reveal the N-H functionality, which could be important for biological activity or for further synthetic modifications.
Properties
IUPAC Name |
1-(1-tritylimidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHBDLBUHRTUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439799 | |
| Record name | 1-(1-trityl-1H-imidazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116795-55-2 | |
| Record name | 1-(1-trityl-1H-imidazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparation
Established Synthetic Routes to 1-(1-Trityl-1H-Imidazol-4-yl)ethanone
The synthesis of this compound is a multi-step process that hinges on the careful introduction of the acetyl group at the C4 position of the imidazole (B134444) ring, which is protected at the N1 position by a trityl group.
Comprehensive Analysis of Reaction Pathways and Proposed Mechanisms
A primary route to the title compound involves the acylation of a pre-formed 1-trityl-1H-imidazole. This typically proceeds through the reaction of 1-trityl-1H-imidazole with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. The mechanism involves the activation of the acetylating agent by the Lewis acid, making it more electrophilic and susceptible to attack by the electron-rich imidazole ring. The regioselectivity of this acylation, favoring the C4 position, is influenced by the steric bulk of the trityl group at the N1 position, which directs the incoming electrophile to the less hindered C4 or C5 positions.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the catalyst or base. For instance, in the acylation of 1-trityl-1H-imidazole, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used to prevent side reactions. The reaction temperature is also critical; lower temperatures are often employed to control the reactivity and minimize the formation of byproducts.
The choice of base in the tritylation of 4-acetylimidazole (B182141) is also crucial. Strong, non-nucleophilic bases such as sodium hydride or triethylamine (B128534) are frequently used to deprotonate the imidazole nitrogen, facilitating the subsequent reaction with trityl chloride. The stoichiometry of the reactants must also be carefully controlled to maximize the yield and purity of the desired product.
Synthesis of Key Intermediates Bearing the 1-Trityl-1H-Imidazole Moiety
The synthesis of this compound relies on the availability of key intermediates, particularly those where the imidazole ring is already protected with the trityl group.
Preparation of 1-Trityl-1H-imidazole-4-carboxaldehyde and Related Analogues.ambeed.comsigmaaldrich.combldpharm.com
A pivotal intermediate in the synthesis of various 4-substituted imidazoles is 1-trityl-1H-imidazole-4-carboxaldehyde. ambeed.comsigmaaldrich.combldpharm.com This compound serves as a versatile precursor for the introduction of a wide range of functional groups at the C4 position. The synthesis of this aldehyde is typically achieved by the formylation of 1-trityl-1H-imidazole. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide to generate the formylating agent.
The resulting 1-trityl-1H-imidazole-4-carboxaldehyde can then be converted to this compound through various methods, such as a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1H-Imidazole, 4-(2-bromoethyl)-1-(triphenylmethyl)- | Sodium ethanolate (B101781) in ethanol (B145695) | 1-trityl-4-vinyl-1H-imidazole | 95 | chemicalbook.com |
Strategies for Regioselective Functionalization of the Imidazole Ring Prior to Tritylation.acs.orgnih.govcolab.wsnih.gov
To control the substitution pattern of the final product, it is often advantageous to functionalize the imidazole ring before introducing the trityl protecting group. acs.orgnih.govcolab.wsnih.gov This allows for the synthesis of specific regioisomers that might be difficult to obtain through direct functionalization of the tritylated imidazole.
A variety of methods have been developed for the regioselective functionalization of the imidazole ring. acs.orgcolab.ws For instance, directed ortho-metalation can be used to introduce substituents at the C2 or C5 positions. By carefully choosing the directing group and the reaction conditions, it is possible to achieve high regioselectivity. For the synthesis of 1,4-disubstituted imidazoles, a notable method involves the double aminomethylenation of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, which then undergoes transamination and cyclization with an amine nucleophile. nih.gov This approach provides excellent regioselectivity and is tolerant of a wide range of substituents on the amine component. nih.gov
Protecting Group Strategies for Imidazole Nitrogen.acs.orgumass.eduorganic-chemistry.org
The protection of the imidazole nitrogen is a critical step in many synthetic sequences involving this heterocyclic ring. organic-chemistry.org The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal. organic-chemistry.org
Besides the trityl group, several other protecting groups have been developed for the imidazole nitrogen. acs.orgumass.edu The 1-(1-ethoxyethyl) group, for example, has been shown to be an effective protecting group. acs.org Another commonly used protecting group is the tert-butoxycarbonyl (Boc) group, which can be selectively removed under basic conditions using reagents like sodium borohydride (B1222165) in ethanol. arkat-usa.org The 2,2,2-trichloroethyl chloroformate (Troc-Cl) has also been utilized for the selective N-protection of hydroxyalkylbenzimidazoles. umass.edu The choice of the most suitable protecting group depends on the specific requirements of the synthetic route, including the need for orthogonal deprotection strategies in the presence of other protected functional groups. organic-chemistry.org
Trityl as a Nitrogen Protecting Group: Scope and Mechanistic Considerations
The triphenylmethyl (trityl, Tr) group is a cornerstone in the protection of primary alcohols and various nitrogen-containing functional groups, including amines and the N-H of heterocyclic systems like imidazole. total-synthesis.com Its utility stems from several key characteristics:
Steric Bulk: The large size of the trityl group provides significant steric hindrance. This bulkiness can offer regioselectivity, for instance, by preferentially protecting less hindered primary alcohols over secondary ones. total-synthesis.com In the context of aminophenols, the nitrogen can be selectively protected over the oxygen due to its higher basicity, and the bulky trityl group can prevent subsequent over-alkylation on the nitrogen. tubitak.gov.tr
Acid Lability: The trityl group is readily cleaved under acidic conditions, which allows for its removal without affecting many other protecting groups that are base-labile or removed by hydrogenolysis. total-synthesis.com
Hydrophobicity: The trityl group imparts significant hydrophobicity to polar molecules, which can be advantageous in modifying solubility for purification on silica (B1680970) gel, a technique widely used in carbohydrate chemistry. total-synthesis.com
Mechanistic Considerations: The protection of a nucleophile (like the imidazole nitrogen) with trityl chloride does not proceed via a direct SN2 attack, as this pathway is sterically impossible at a quaternary carbon. Instead, the reaction follows an SN1 mechanism . total-synthesis.com
Formation of the Trityl Cation: Trityl chloride dissociates to form the highly stable triphenylmethyl cation. This carbocation is stabilized by extensive resonance delocalization of the positive charge across the three phenyl rings.
Nucleophilic Attack: The nucleophilic nitrogen atom of the imidazole ring attacks the electrophilic trityl cation, forming the new N-C bond.
Deprotonation: A base, typically pyridine, which often serves as the solvent, removes the proton from the newly substituted nitrogen, yielding the final N-tritylated imidazole and pyridinium (B92312) hydrochloride. total-synthesis.com
For an unsubstituted imidazole, protection can theoretically occur at either the N-1 or N-3 position. However, for a 4-substituted imidazole like 4-acetyl-1H-imidazole, the two nitrogen atoms are equivalent due to tautomerism, leading to a single N-tritylated product. The bulky trityl group typically directs itself to the less sterically hindered nitrogen.
Selective Removal of the Trityl Group for Subsequent Functionalization
The selective cleavage of the trityl group is one of its most valuable features, enabling sequential synthetic steps. Deprotection is most commonly achieved under acidic conditions, which again leverages the exceptional stability of the trityl cation. total-synthesis.com
Mechanism of Deprotection: The deprotection mechanism is essentially the reverse of the final steps of the protection process.
Protonation: A Brønsted acid (e.g., trifluoroacetic acid, formic acid) protonates the unprotected nitrogen of the imidazole ring. In the case of N-trityl ethers, the ether oxygen is protonated. total-synthesis.com For N-trityl imidazoles, protonation increases the lability of the N-Tr bond.
Heterolytic Cleavage: The C-N bond cleaves heterolytically, releasing the deprotected imidazole and the stable trityl cation. total-synthesis.com
Scavenging (Optional): The resulting trityl cation is reactive and can potentially reattach to other nucleophiles in the mixture. To prevent this, a nucleophilic scavenger is sometimes added. total-synthesis.com
Common reagents used for detritylation are presented below.
| Reagent | Conditions | Selectivity Notes |
| Trifluoroacetic Acid (TFA) | Often used in dichloromethane (DCM) | A strong acid that provides rapid deprotection. total-synthesis.com It has been used to deprotect trityl groups from histidine derivatives. nih.gov |
| Acetic Acid / Formic Acid | Typically in an aqueous or alcoholic solution | Milder acids that allow for selective deprotection in the presence of more acid-stable groups like silyl (B83357) ethers (e.g., TBDMS). total-synthesis.comnih.gov |
| Mild Lewis Acids | Various | Less common but can be effective. total-synthesis.com |
This interactive table summarizes common deprotection reagents and their characteristics.
The choice of acid is crucial for chemoselectivity. For a molecule like this compound, a mild acidic condition would be chosen to ensure the ketone functionality of the ethanone (B97240) group remains unaffected during the removal of the trityl group.
Exploration of Green Chemistry Approaches in the Synthesis of this compound
While specific literature on green methodologies for N-tritylation of imidazoles is sparse, the principles of green chemistry offer a clear framework for improving the synthesis of compounds like this compound. Current research heavily focuses on applying green methods to the initial formation of the imidazole ring, and these concepts can be extrapolated to its subsequent functionalization. mdpi.comresearchgate.net
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: The conventional synthesis often employs solvents like DMF and pyridine, which have associated toxicity and environmental concerns. Research into the synthesis of other imidazole derivatives has shown success using more benign solvents like butanol, ethanol, or even water. nih.govnitech.ac.jp Exploring the solubility and reactivity for N-tritylation in these solvents could significantly improve the environmental profile of the process.
Alternative Energy Sources: Microwave (MW) irradiation and ultrasound have emerged as powerful tools in green synthesis. nitech.ac.jp These techniques can dramatically reduce reaction times, increase yields, and often allow for reactions to occur under solvent-free conditions, thereby minimizing waste. Applying microwave-assisted synthesis to the N-tritylation step could lead to a more efficient and cleaner reaction.
Catalyst Optimization: While the base (pyridine) in the standard tritylation acts stoichiometrically, exploring catalytic systems could be a green alternative. For the synthesis of other N-heterocycles, reusable solid acid catalysts or metal-organic frameworks (MOFs) have been employed successfully. organic-chemistry.orgmdpi.com Identifying a reusable solid base or a phase-transfer catalyst could simplify purification and reduce waste. mdpi.com
The development of sustainable synthetic methods for important heterocyclic scaffolds is a mandatory goal for the chemical industry. mdpi.com By integrating principles such as the use of safer solvents, alternative energy inputs, and catalytic methods, the synthesis of this compound can be made more efficient and environmentally responsible.
Commercial sources indicate the availability of 1H NMR, 13C NMR, and Mass Spectrometry data for this compound, but the actual spectra and associated detailed analyses are not published in accessible scientific literature or databases. Without this primary data, a scientifically accurate and detailed interpretation for the specified subsections is not possible.
Therefore, this article cannot be generated as requested due to the unavailability of the necessary scientific data.
Advanced Structural Characterization and Spectroscopic Analysis
Infrared (IR) Spectroscopy
Identification of Characteristic Vibrational Frequencies of the Ethanone (B97240) and Imidazole (B134444) Moieties
A detailed analysis of the infrared spectrum of 1-(1-trityl-1H-imidazol-4-yl)ethanone would reveal characteristic vibrational frequencies for its constituent functional groups. The ethanone moiety would be expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1680-1700 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the imidazole ring. The imidazole ring itself would exhibit a series of characteristic vibrations, including C=N and C=C stretching bands, as well as in-plane and out-of-plane bending modes. The trityl group would contribute numerous bands, primarily from C-H stretching of the aromatic rings and C-C stretching of the phenyl groups. A comprehensive table of observed frequencies and their assignments would be necessary for a complete analysis.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide the crystal system, space group, and unit cell dimensions for this compound. A data table summarizing these crystallographic parameters is essential for a complete structural description.
Reactivity, Reaction Mechanisms, and Transformation Studies
Reactivity of the Ethanone (B97240) Carbonyl Group
The carbonyl group of the ethanone moiety is a primary site for a variety of chemical transformations, including nucleophilic additions and reactions at the adjacent alpha-carbon.
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. While specific studies on 1-(1-trityl-1H-imidazol-4-yl)ethanone are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of ketones. For instance, reduction of the carbonyl group using a reducing agent like sodium borohydride (B1222165) would be expected to yield the corresponding secondary alcohol, (1-(1-trityl-1H-imidazol-4-yl)ethanol). nih.gov
Condensation reactions, such as the Knoevenagel condensation, could be employed to extend the carbon chain at the acetyl group. This would typically involve reacting the ketone with an active methylene (B1212753) compound in the presence of a base. beilstein-journals.org
| Reaction Type | Reagent | Expected Product |
| Reduction | Sodium Borohydride (NaBH4) | 1-(1-trityl-1H-imidazol-4-yl)ethanol |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Imidazole-substituted chalcone (B49325) derivative |
The methyl group alpha to the carbonyl is activated and can undergo halogenation. Under acidic conditions, a single halogenation is favored, leading to the formation of an α-halo ketone. researchgate.netnih.gov This reaction proceeds through an enol intermediate. researchgate.netnih.gov The rate-determining step is the formation of this enol. nih.gov
Conversely, under basic conditions, polyhalogenation is common, potentially leading to the haloform reaction if excess halogen and base are used, which would result in the formation of a carboxylate and a haloform. nih.govresearchgate.net The initial halogenation makes the remaining alpha-hydrogens more acidic, promoting further reaction. researchgate.net
These α-halo ketones are versatile intermediates for further functional group interconversions. researchgate.net For example, they can undergo nucleophilic substitution reactions or be used to synthesize α,β-unsaturated ketones through dehydrohalogenation. nih.govresearchgate.net
| Condition | Reagent | Expected Product |
| Acidic | Br2, Acetic Acid | 2-bromo-1-(1-trityl-1H-imidazol-4-yl)ethanone |
| Basic (excess) | I2, NaOH | 1-trityl-1H-imidazole-4-carboxylate and Iodoform |
Reactions Involving the Imidazole (B134444) Ring System
The imidazole ring, while aromatic, exhibits a nuanced reactivity profile influenced by the large N-trityl protecting group and the electron-withdrawing acetyl group at the C4 position.
Electrophilic aromatic substitution on the imidazole ring is a well-established reaction. nih.gov The regioselectivity is governed by the electronic nature of the existing substituents. researchgate.net The N-trityl group is generally considered electron-donating, directing incoming electrophiles to the ortho and para positions relative to the nitrogen, which correspond to the C2 and C5 positions of the imidazole ring. However, the acetyl group at C4 is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position, which is the C2 position.
Therefore, for this compound, electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially at the C2 or C5 position. The bulky trityl group might sterically hinder attack at the C2 position, potentially favoring substitution at the C5 position. However, the electronic deactivation by the acetyl group makes these reactions challenging. In a related compound, 1-trityl-4-nitroimidazole, the presence of a substituent at C4 was found to hinder interactions with biological targets. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmisuratau.edu.lyscispace.comnih.gov To perform such a reaction on the imidazole ring of this compound, a halogen atom would first need to be introduced onto the ring, typically at the C2 or C5 position, through electrophilic halogenation as described above.
Once a halo-imidazole derivative is obtained, it can participate in various cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid would introduce a new aryl or alkyl group at the halogenated position. beilstein-journals.org Similarly, a Heck reaction with an alkene would lead to the formation of a substituted alkene at that position. d-nb.info The choice of palladium catalyst and ligands is crucial for the success of these reactions. rsc.orgmisuratau.edu.ly
| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | Aryl-substituted imidazole derivative |
| Heck Reaction | Alkene | Pd(OAc)2, PPh3, base | Alkenyl-substituted imidazole derivative |
Alkylation and Acylation Reactions of Derivatives
The derivatization of this compound opens up further avenues for chemical modification. For instance, the secondary alcohol obtained from the reduction of the ketone can be alkylated or acylated.
Alkylation of the hydroxyl group could be achieved using an alkyl halide in the presence of a base. nih.govd-nb.info Similarly, acylation could be performed using an acyl chloride or anhydride (B1165640) to form an ester. These reactions would yield a new class of derivatives with potentially altered physical and biological properties. The synthesis of various imidazole derivatives often involves alkylation or acylation steps to build molecular complexity. researchgate.netnih.gov
Reduction and Oxidation Chemistry of the Compound and its Analogues
The reactivity of this compound in oxidation and reduction reactions is a focal point of its synthetic utility, particularly as an intermediate in the preparation of more complex molecules.
Reduction of the Acetyl Group
The ketone functionality of this compound is susceptible to reduction to form the corresponding alcohol, 1-(1-trityl-1H-imidazol-4-yl)ethanol. This transformation is a standard method for introducing a chiral center and for further functional group manipulations. While specific documented reductions of this exact compound are not extensively reported in readily available literature, the reduction of ketones is a well-established and predictable reaction in organic chemistry.
Standard reducing agents such as sodium borohydride (NaBH₄) in alcoholic solvents like methanol (B129727) or ethanol (B145695) are commonly employed for this purpose. researchgate.netacs.org The reaction typically proceeds under mild conditions, often at room temperature, offering high yields of the secondary alcohol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, though it is less chemoselective and requires anhydrous conditions. harvard.edu
The general transformation can be represented as follows:
Table 1: General Conditions for Ketone Reduction
| Reagent | Solvent(s) | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | 1-(1-trityl-1H-imidazol-4-yl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temperature, Anhydrous | 1-(1-trityl-1H-imidazol-4-yl)ethanol |
This table presents generally accepted conditions for the reduction of ketones and is expected to be applicable to this compound based on standard chemical principles.
Oxidation Reactions
The oxidation chemistry involving this compound is primarily associated with its synthesis from the corresponding alcohol. In a patent describing the preparation of condensed imidazolo derivatives for the inhibition of aldosterone (B195564) synthase and aromatase, this compound is synthesized by the oxidation of 1-(1-trityl-1H-imidazol-4-yl)ethanol. researchgate.net This reaction is a key step in creating the ketone functionality necessary for further synthetic elaborations.
The oxidation of alcohols to ketones is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction scale.
Mechanistic Investigations into Key Reaction Pathways and Kinetic Studies
Detailed mechanistic and kinetic studies specifically focused on this compound are not widely available in the published literature. However, the reaction mechanisms for the fundamental transformations it undergoes, such as ketone reduction and trityl group deprotection, are well-understood from studies of analogous systems.
The reduction of the acetyl group by a hydride reagent like sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) to yield the alcohol.
Kinetic studies on the hydrolysis of N-acetylimidazole and related compounds have been conducted in imidazole buffers, providing insights into the catalytic role of the imidazole ring in acyl transfer reactions. acs.orgacs.org These studies, while not directly involving the trityl-substituted analogue, offer a foundational understanding of the reactivity of the acetyl-imidazole moiety. The presence of the electron-withdrawing acetyl group at the 4-position of the imidazole ring influences the electron density of the ring system, which can, in turn, affect the kinetics of reactions at both the acetyl group and the imidazole ring itself.
Further research into the specific reaction kinetics and mechanistic pathways of this compound would be beneficial for optimizing its use in synthetic applications and for a more complete understanding of its chemical behavior.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing deep insights into the molecular and electronic properties of compounds. These calculations are based on the fundamental principles of quantum mechanics.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For 1-(1-trityl-1H-imidazol-4-yl)ethanone, this would be achieved using methods like Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Following geometry optimization, a detailed analysis of the electronic structure can be performed. This includes the calculation of the molecular orbital energies and the distribution of electron density. The electronic structure is fundamental to understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions.
Illustrative Data: Optimized Geometric Parameters
The following table presents hypothetical optimized geometric parameters for key structural features of this compound, based on typical values for similar chemical moieties. These values would be obtained from a DFT calculation, for instance, at the B3LYP/6-31G(d) level of theory.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths (Å) | ||
| Imidazole (B134444) C=N | 1.33 | |
| Imidazole C-N | 1.38 | |
| Imidazole C-C | 1.37 | |
| Imidazole C-H | 1.08 | |
| C(imidazole)-C(acetyl) | 1.48 | |
| C=O (acetyl) | 1.22 | |
| C-CH3 (acetyl) | 1.52 | |
| N(imidazole)-C(trityl) | 1.47 | |
| C(trityl)-C(phenyl) | 1.54 | |
| **Bond Angles (°) ** | ||
| N-C-N (imidazole) | 110 | |
| C-C-N (imidazole) | 108 | |
| C(imidazole)-C(acetyl)-O | 121 | |
| C(imidazole)-C(acetyl)-C(methyl) | 118 | |
| N(imidazole)-C(trityl)-C(phenyl) | 109 |
Note: This data is illustrative and not the result of actual calculations on this compound.
Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO would likely be centered on the acetyl group, particularly the carbonyl carbon, which is electrophilic. FMO analysis can help predict how this molecule would interact with other reagents.
Illustrative Data: Frontier Molecular Orbital Energies
This table provides hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, as would be calculated by DFT methods.
| Orbital | Illustrative Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is illustrative and not the result of actual calculations on this compound.
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, calculating the 1H and 13C NMR chemical shifts would involve optimizing the geometry and then applying a method like the Gauge-Including Atomic Orbital (GIAO) approach. Similarly, the IR spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. The theoretical spectrum can then be compared to experimental data.
Illustrative Data: Predicted 1H and 13C NMR Chemical Shifts (ppm)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Imidazole C2-H | 7.8 | 138 |
| Imidazole C5-H | 7.2 | 118 |
| Acetyl -CH3 | 2.5 | 27 |
| Acetyl C=O | - | 195 |
| Trityl Phenyl-H | 7.1 - 7.4 | 127 - 130 |
| Trityl Quaternary C | - | 75 |
Note: This data is illustrative and not the result of actual calculations on this compound.
Illustrative Data: Predicted IR Vibrational Frequencies (cm-1)
| Vibrational Mode | Illustrative Frequency (cm-1) |
| C=O Stretch (acetyl) | 1685 |
| C=N Stretch (imidazole) | 1550 |
| C-H Stretch (aromatic) | 3050 - 3150 |
| C-H Stretch (aliphatic) | 2950 - 3000 |
Note: This data is illustrative and not the result of actual calculations on this compound.
Conformational Analysis and Mapping of Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with flexible groups like this compound, which has rotatable bonds connecting the imidazole ring to the acetyl and bulky trityl groups, a multitude of conformations are possible.
A systematic conformational search would be performed to identify the low-energy conformers. This involves rotating the key dihedral angles and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface (PES), which maps the energy as a function of the rotational angles. nih.gov This analysis is critical for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site of a biological target. The bulky trityl group is expected to significantly influence the conformational preferences, likely leading to a limited number of stable, low-energy conformations.
Reaction Mechanism Studies Through Transition State Computations
Computational chemistry provides a powerful means to investigate the detailed mechanism of chemical reactions. By locating the transition state (TS) on the potential energy surface, the energy barrier (activation energy) for a reaction can be calculated. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
For this compound, one could computationally study various reactions, such as the nucleophilic addition to the carbonyl group of the acetyl moiety. masterorganicchemistry.com The process would involve identifying the reactants and products and then using a transition state search algorithm to find the geometry of the transition state. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the located transition state indeed connects the reactants and products. Such studies provide a deep, step-by-step understanding of how the reaction proceeds.
Molecular Docking and Intermolecular Interaction Analysis for Chemical Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target macromolecule, such as a protein or a nucleic acid. wikipedia.orgh-its.org This method is extensively used in drug discovery to identify potential drug candidates and to understand their binding mechanisms.
In a hypothetical scenario, this compound could be docked into the active site of a target protein. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.
Following the docking, a detailed analysis of the intermolecular interactions between the ligand and the protein is crucial for understanding the basis of chemical recognition. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. For this compound, the imidazole nitrogen atoms could act as hydrogen bond acceptors, the acetyl oxygen as a hydrogen bond acceptor, and the phenyl rings of the trityl group could engage in hydrophobic and π-stacking interactions. This analysis helps in rationalizing the binding affinity and in designing new molecules with improved binding properties.
Investigation of Solvent Effects Using Implicit and Explicit Solvent Models
Explicit solvent models take a more detailed approach by simulating a finite number of individual solvent molecules surrounding the solute. This method, often employed in molecular dynamics (MD) simulations, allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding, and provides a more realistic representation of the solvation shell.
A comprehensive computational study on this compound would involve:
Gas-Phase Optimization: Determining the most stable three-dimensional structure of the molecule in the absence of a solvent.
Explicit Solvent Simulations: Performing molecular dynamics simulations with the compound solvated in a box of explicit water molecules or other solvents. This would provide detailed information on the structure of the first solvation shell, the number and lifetime of hydrogen bonds between the solvent and the acetyl and imidazole moieties, and the dynamic behavior of the molecule in solution.
Unfortunately, no such detailed research findings or data tables for this compound are available in the current body of scientific literature. The execution of such a study would be a valuable contribution to the understanding of this particular imidazole derivative and could provide a foundation for predicting its behavior in various chemical and biological systems.
Applications in Advanced Organic Synthesis and Materials Science Research
Strategic Intermediate for Complex Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal and agricultural chemistry. 1-(1-trityl-1H-imidazol-4-yl)ethanone serves as a key starting material in this endeavor.
Nitrogen-containing heterocycles are ubiquitous in biologically active molecules and functional materials. The imidazole (B134444) ring is a prominent feature in many natural products and synthetic drugs. The reactivity of the acetyl group in this compound can be exploited to introduce additional cyclic systems. For instance, the acetyl group can undergo condensation reactions with various reagents to form new rings. After these transformations, the removal of the trityl group can provide access to N-unsubstituted imidazoles, which can be further functionalized. While specific examples for this exact compound are not extensively documented in publicly available literature, the general reactivity pattern of similar acetyl-imidazoles suggests its potential in synthesizing a variety of nitrogen-containing heterocycles. The synthesis of substituted pyridines from related imidazole derivatives highlights the potential pathways available. researchgate.net
The development of polycyclic and fused ring systems is of significant interest due to their rigid structures and potential for creating unique three-dimensional molecular shapes. The imidazole and acetyl functionalities of this compound provide two distinct points for annulation reactions to build such complex systems. For example, the acetyl group can be transformed into a reactive enolate or enone, which can then participate in cycloaddition or condensation reactions to form a new ring fused to the imidazole. The synthesis of fused sp3-enriched imidazoles from related α-amino ketones demonstrates a viable strategy for creating such polycyclic structures. nih.govnih.gov Although direct evidence for the use of this compound in this context is scarce in the literature, its structure is amenable to such synthetic strategies.
Role in the Development of Sophisticated Organic Scaffolds
Organic scaffolds form the core structures of many functional molecules. The ability to synthesize diverse and complex scaffolds is crucial for drug discovery and materials science.
The imidazole moiety is a key component in numerous pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological systems. nih.gov The trityl-protected nature of this compound makes it an ideal intermediate for multi-step syntheses of complex drug candidates, preventing unwanted side reactions at the imidazole nitrogen. The acetyl group can be chemically manipulated to introduce various pharmacophores. For example, reduction of the ketone followed by etherification or esterification can lead to a diverse range of derivatives. While specific examples directly utilizing this compound in the synthesis of marketed drugs are not readily found, the synthesis of other bioactive imidazole-containing scaffolds, such as thiazolidin-4-ones, points to the potential of such building blocks in medicinal chemistry. mdpi.com
Similar to pharmaceuticals, the development of novel agrochemicals often relies on the synthesis of new heterocyclic compounds. Imidazole-based compounds have shown promise as fungicides and herbicides. nih.gov The structural features of this compound make it a candidate for the synthesis of new agrochemical lead compounds. The modification of the acetyl group and the subsequent deprotection and functionalization of the imidazole ring could lead to the discovery of new molecules with desired biological activities for crop protection.
Applications in Functional Materials Chemistry
The application of imidazole-based compounds extends beyond the life sciences into the realm of materials chemistry. The imidazole ring can act as a ligand for metal complexes, a component of ionic liquids, or a building block for porous organic frameworks. While there is no specific research detailing the use of this compound in functional materials, its potential can be inferred from the properties of related imidazole derivatives. The trityl group could be leveraged to control the self-assembly of molecules in the solid state, and the acetyl group could be used to anchor the molecule to surfaces or to polymerize into functional materials.
Precursors for Fluorescent Dyes and Probes
There is no specific information available in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of fluorescent dyes and probes. While the imidazole moiety is a component of some fluorescent systems, research explicitly starting from this particular compound has not been reported.
Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs) Research
Analog Design and Structure Reactivity/selectivity Studies
Systematic Chemical Modification of the Ethanone (B97240) Moiety
Homologation, the process of extending a chemical chain by a constant unit, and other chain extension strategies applied to the ethanone moiety of 1-(1-trityl-1H-imidazol-4-yl)ethanone can significantly alter its steric and electronic characteristics. Research in this area, while not extensively documented for this specific compound, can be inferred from general principles of organic synthesis.
No specific studies on the homologation of this compound were found in the provided search results. General knowledge of organic reactions suggests that standard homologation procedures could be applied, but experimental data is lacking.
The carbonyl group of the ethanone moiety serves as a versatile anchor for introducing a wide array of other functional groups. These transformations can lead to a diverse library of derivatives with potentially altered chemical reactivity and selectivity. For instance, the ethanone can be converted into oximes, hydrazones, or other related functionalities through condensation reactions. nih.gov Furthermore, the acetyl group can be a precursor for the synthesis of more complex side chains. While specific examples for this compound are not prevalent in the literature, the conversion of a related compound, 1-(triphenylmethyl)-1H-imidazole-4-carboxylic acid, from 1H-imidazole-4-carboxylic acid, showcases the feasibility of manipulations at this position.
Table 1: Potential Carbonyl Derivatives of this compound
| Derivative Type | General Structure | Potential Synthetic Route |
| Oxime | R-C(=NOH)-CH₃ | Reaction with hydroxylamine |
| Hydrazone | R-C(=NNH₂)-CH₃ | Reaction with hydrazine |
| Semicarbazone | R-C(=NNHCONH₂)-CH₃ | Reaction with semicarbazide |
| Thiosemicarbazone | R-C(=NNHCSNH₂)-CH₃ | Reaction with thiosemicarbazide |
Note: R represents the 1-(1-trityl-1H-imidazol-4-yl) moiety. The synthetic routes are general and would require optimization for this specific substrate.
Exploration of Substituent Effects on the Imidazole (B134444) Ring
The electronic properties of substituents on the imidazole ring play a significant role in its chemical reactivity. yok.gov.trnih.gov Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but potentially activating it for nucleophilic substitution. libretexts.orguobasrah.edu.iq For example, the introduction of a nitro group, a strong EWG, significantly alters the pKa of the imidazole ring. nih.gov
The position of substituents on the imidazole ring has a profound impact on the molecule's chemical behavior. Imidazole itself has two nitrogen atoms, and substitution can occur at various carbon and nitrogen positions, leading to different isomers with distinct properties. nih.govaip.org For instance, electrophilic substitution on an unsubstituted imidazole ring typically occurs at the C4 or C5 positions. nih.gov However, the presence of existing substituents can direct incoming groups to other positions. youtube.com
The acidity of the C2-proton in imidazolium (B1220033) salts is a notable feature, making this position susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov The regioselectivity of reactions like arylation can be controlled by the choice of catalyst and reaction conditions, allowing for the selective functionalization of the C2, C4, or C5 positions. nih.gov The relative stability of different positional isomers is influenced by both electronic and steric factors. nih.gov
Variation of the N-Protecting Group
The trityl group in this compound serves as a protecting group for the imidazole nitrogen. Replacing the trityl group with other protecting groups can influence the molecule's reactivity, solubility, and stability. The choice of protecting group is critical in multi-step syntheses, as it must be stable under certain reaction conditions and easily removable when desired. researchgate.net
A variety of N-protecting groups have been developed for imidazoles, each with its own advantages and disadvantages. For example, the dialkoxymethyl group is readily hydrolyzed under neutral or acidic conditions. researchgate.net Other protecting groups can be chosen based on their compatibility with specific reaction conditions. The selection of an appropriate protecting group is a key strategic decision in the synthesis of complex imidazole-containing molecules. acs.org
Table 2: Common N-Protecting Groups for Imidazoles
| Protecting Group | Abbreviation | Cleavage Conditions |
| Trityl | Tr | Acidic conditions |
| Benzyloxymethyl | BOM | Hydrogenolysis, acid |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Fluoride (B91410) ion, acid |
| Tosyl | Ts | Reductive or basic conditions |
| t-Butoxycarbonyl | Boc | Acidic conditions |
Comparative Studies of Trityl with Other Protecting Groups in Synthesis
In the synthesis of imidazole-containing compounds, the choice of the nitrogen protecting group is a critical decision that affects yield, stability, and the feasibility of subsequent reaction steps. The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group frequently used for amines, thiols, and especially alcohols. rsc.org Its application in imidazole chemistry, particularly for the synthesis of intermediates like this compound, offers distinct advantages and disadvantages when compared to other common protecting groups.
The primary role of the trityl group is to mask the N-H proton of the imidazole ring, preventing unwanted side reactions. Its large steric profile can also direct reactions to other, less hindered positions on the molecule. The stability of the trityl group is a key consideration; it is generally stable to basic conditions, nucleophiles, and some reducing and oxidizing agents. nih.gov However, it is readily cleaved by acids, often with trifluoroacetic acid (TFA) or even milder acids like acetic acid. rsc.orgresearchgate.net This acid lability is due to the formation of the highly stable trityl cation. rsc.org
A comparative analysis with other N-protecting groups for imidazoles reveals a spectrum of properties:
| Protecting Group | Abbreviation | Key Characteristics & Comparison to Trityl (Tr) |
| tert-Butoxycarbonyl | Boc | Like Trityl, Boc is acid-labile, forming a stable tertiary carbocation. It is generally less sterically hindering than the trityl group. rsc.org |
| Benzyl | Bn | Removed by hydrogenolysis, which offers an orthogonal deprotection strategy compared to the acid-labile trityl group. It is stable to both acidic and basic conditions. |
| tert-Butyldimethylsilyl | TBDMS/TBS | A silyl (B83357) ether protecting group that is removed by fluoride ions (e.g., TBAF) or acid. Its stability is tunable by altering the silyl substituents (e.g., TIPS is bulkier and more stable). Offers orthogonality to trityl deprotection. |
| Dimethoxytrityl | DMT | An electron-rich analog of trityl, making it even more acid-labile. It is often used in nucleoside synthesis for its high selectivity for primary alcohols. rsc.org |
| p-Methoxybenzyl | PMB | Removed by oxidation or strong acid. Provides an alternative deprotection method compared to the standard trityl group. |
This table provides a comparative overview of common protecting groups used in synthesis, highlighting their key features relative to the trityl group.
The selection of a protecting group is therefore a strategic choice based on the planned synthetic route. The trityl group is particularly advantageous when its steric bulk is required to influence selectivity or when mild acid-labile deprotection is desired in the presence of functional groups sensitive to hydrogenolysis or fluoride.
Impact on Reaction Selectivity and Efficiency
The presence of the N-trityl group on the imidazole ring of this compound has a profound impact on reaction selectivity and efficiency. Its significant steric hindrance is a dominant factor in directing the regioselectivity of further chemical modifications.
Regioselectivity: The bulky trityl group effectively shields the N-1 position and its immediate vicinity, including the C-2 and C-5 positions of the imidazole ring. This steric blocking can direct electrophilic or nucleophilic attacks to the less hindered C-4 position and its acetyl substituent. For instance, in reactions involving the acetyl group, the trityl moiety can influence the approach of reagents, potentially leading to specific diastereoselectivity if a new chiral center is formed.
Efficiency: The efficiency of reactions can be both positively and negatively affected. The hydrophobicity imparted by the trityl group can enhance the solubility of the polar imidazole core in organic solvents, which can be beneficial for homogeneous reaction conditions. rsc.org However, its bulk can also slow down reaction rates by sterically hindering the approach of reactants to the desired reaction site. The choice of solvent and reaction temperature can be optimized to mitigate these effects and improve yields. For example, studies on the synthesis of related triaryl-imidazoles have shown that solvent choice is critical in modifying reactant solubility, stabilizing intermediates, and ultimately affecting the reaction yield and selectivity. nih.govnih.gov
The compound this compound serves as a key intermediate in the synthesis of more complex molecules, such as imidazolyl benzothiophene (B83047) derivatives, which are explored for their potential biological activities. The trityl group's influence is crucial in these multi-step syntheses to ensure that reactions proceed at the intended positions, avoiding the need for extensive purification of regioisomers.
Development of Chiral Analogs and Investigation of Stereoselective Syntheses
The development of chiral analogs of imidazole-containing compounds is a significant area of research, as stereochemistry often plays a critical role in biological activity. While this compound itself is achiral, it is a valuable precursor for the synthesis of chiral molecules.
Investigations into stereoselective syntheses often involve the introduction of chirality through several established methods:
Use of Chiral Starting Materials: A common strategy involves using chiral building blocks. For example, L-histidine, an amino acid featuring an imidazole side chain, is a readily available chiral starting material. The tritylated derivative, L-His(Trt)-OMe, has been used in the synthesis of complex cyclic analogs, demonstrating how chirality can be incorporated from the outset.
Asymmetric Catalysis: The enantioselective allylation of imidazoles using iridium-based catalysts has been shown to produce chiral N-allylated imidazoles with high yields and excellent enantioselectivity (up to 98% ee). nih.gov Similarly, chiral ligands based on imidazolidin-4-one (B167674) derivatives have been used with copper(II) complexes to catalyze asymmetric Henry reactions, yielding chiral nitroaldols with high enantiomeric excess. These methods could potentially be adapted to introduce chirality to analogs of this compound.
Substrate-Controlled Diastereoselective Reactions: The existing structure of a molecule can be used to direct the stereochemical outcome of a new chiral center. In the case of this compound, reduction of the ketone to a secondary alcohol would create a chiral center. The use of a chiral reducing agent or a directing group on the molecule could favor the formation of one enantiomer over the other.
Recent research has led to the synthesis of novel chiral imidazole cyclophane receptors, which have demonstrated good enantioselective recognition for amino acid derivatives. rsc.org This highlights the importance of the imidazole scaffold in creating specific three-dimensional structures capable of chiral discrimination. The synthesis of these receptors involved the highly selective N-alkylation of a bridged histidine diester, showcasing a pathway to complex chiral imidazole architectures. rsc.org
The table below summarizes key findings from research into the stereoselective synthesis of chiral imidazole derivatives, providing insights into potential strategies for creating chiral analogs from or related to this compound.
| Research Focus | Method | Outcome | Potential Relevance |
| Enantioselective N-Allylation nih.gov | Iridium-catalyzed reaction with allylic carbonates | High yields (up to 97%) and high enantioselectivity (up to 98% ee) for N-allylated imidazoles. | A method to introduce a chiral substituent at the N-1 position (after de-tritylation). |
| Asymmetric Henry Reaction | Chiral imidazolidin-4-one based ligands with Cu(II) | High enantioselectivity (up to 97% ee) for the formation of chiral nitroaldols. | Demonstrates the use of chiral imidazole-derived ligands to induce asymmetry in reactions. |
| Synthesis of Chiral Receptors rsc.org | Selective N-alkylation of a chiral histidine-derived macrocycle | Creation of novel chiral imidazole cyclophanes with enantioselective recognition properties. | Illustrates the construction of complex chiral superstructures from imidazole building blocks. |
| Use of Chiral Precursors | Synthesis using L-His(Trt)-OMe | Incorporation of a predefined stereocenter from a natural amino acid into a complex molecule. | A direct route to enantiopure imidazole derivatives. |
This table presents selected research findings on the stereoselective synthesis of chiral imidazole compounds, outlining the methods used and their outcomes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(1-trityl-1H-imidazol-4-yl)ethanone?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation reactions. For example, imidazole derivatives can be functionalized using chloroacetyl chloride in acetone with anhydrous potassium carbonate as a base, followed by refluxing and purification via recrystallization (e.g., ethanol) . Alternatively, coupling reactions using tetrabutyl ammonium fluoride in THF and subsequent column chromatography (hexane:ethyl acetate) are effective for isolating aryl-substituted analogs .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and purity. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise structural elucidation, including bond lengths and angles . High-resolution mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups.
Q. How is purity ensured during synthesis?
- Methodological Answer : Purification strategies include aqueous washes (e.g., sodium bicarbonate to remove acidic byproducts), followed by recrystallization from ethanol or methanol. Column chromatography with gradient elution (e.g., chloroform:methanol) resolves closely related impurities . Melting point consistency across batches is a key purity indicator .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization depends on substituent electronic effects and steric hindrance. Electron-withdrawing groups (e.g., nitro in position R) may reduce yields (25% in ), while methyl groups improve yields (40%). Reaction parameters like temperature (70°C for imidazole alkylation ), solvent polarity, and stoichiometric excess of reagents (e.g., 2:1 K₂CO₃) are critical. Microwave-assisted synthesis could reduce reaction times.
Q. What strategies address discrepancies in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Discrepancies often arise from crystallization conditions or polymorphic forms. For example, nitro-substituted derivatives (e.g., 6c in ) exhibit lower melting points (110–115°C) due to reduced crystallinity. Controlled recrystallization (slow cooling in ethanol) and differential scanning calorimetry (DSC) can standardize measurements.
Q. How does the trityl group influence the compound’s reactivity and stability?
- Methodological Answer : The trityl (triphenylmethyl) group protects the imidazole nitrogen from undesired reactions (e.g., oxidation) and enhances solubility in organic solvents. However, its steric bulk may hinder nucleophilic substitutions at the 4-position. Comparative studies with benzyl or tosyl protecting groups (as in ) can clarify steric vs. electronic contributions.
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : Anti-inflammatory activity can be assessed via carrageenan-induced paw edema in rats, measuring edema inhibition with a plethysmometer . For antimicrobial screening, the filter disk method against E. coli (Gram-negative) and Bacillus subtilis (Gram-positive) is effective, using ciprofloxacin as a positive control .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematic substitution at the ethanone or imidazole positions (e.g., halogenation, alkylation) followed by biological testing identifies pharmacophores. For example, introducing hydroxyl groups (via BBr₃ demethylation ) can enhance binding to target proteins. Computational docking (e.g., AutoDock) complements experimental SAR by predicting binding affinities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
